molecular formula C13H14N2O3 B5794121 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B5794121
M. Wt: 246.26 g/mol
InChI Key: AZGXSDYUVJCKOM-UHFFFAOYSA-N
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Description

2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a quinoline-derived acetamide compound featuring a methoxy group at position 8 and a methyl group at position 2 on the quinolin-4-one scaffold. This compound has been identified as a direct inhibitor of ADAMTS4 and ADAMTS5, metalloproteinases implicated in osteoarthritis progression due to their role in aggrecan degradation.

Properties

IUPAC Name

2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-6-10(16)9-4-3-5-11(18-2)13(9)15(8)7-12(14)17/h3-6H,7H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGXSDYUVJCKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)N)C(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic organic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.

The molecular formula of this compound is C13H14N2O3C_{13}H_{14}N_{2}O_{3} with a molecular weight of 246.26 g/mol. The compound features a quinoline core, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that this compound and related compounds possess activity against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate

In one study, the minimum inhibitory concentration (MIC) values were determined, indicating that while some derivatives showed promising activity, others required higher concentrations to achieve similar effects compared to standard antibiotics like ciprofloxacin .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH and FRAP. These assays measure the ability of compounds to scavenge free radicals and reduce ferric ions, respectively. Results indicated moderate antioxidant activity, with some derivatives showing effective radical scavenging capabilities:

Compound DPPH IC50 (mM) FRAP (mM)
This compound0.9419.1

These findings suggest that structural modifications can enhance the radical scavenging activity of quinoline derivatives .

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory properties of this compound, particularly its ability to inhibit pro-inflammatory cytokines. Research involving cell lines treated with IL-1β demonstrated that this compound effectively reduced mRNA expression levels of matrix metalloproteinases (MMPs) and cyclooxygenase (COX)-2, which are crucial in inflammatory processes .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. The compound may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its observed biological effects .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives:

  • Antimicrobial Efficacy : A study evaluated various quinoline derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications at specific positions significantly influenced antimicrobial activity.
  • Inflammation Reduction : Another investigation assessed the impact of this compound on inflammatory markers in vitro, showing promising results in reducing inflammation-related gene expression.

Scientific Research Applications

Biological Activities

1.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide. In a study targeting osteoarthritis, this compound was shown to significantly reduce the expression of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs), which are crucial in cartilage degradation during inflammation. The compound attenuated IL-1β-induced MMP13 mRNA expression in a dose-dependent manner, indicating its potential as a therapeutic agent for osteoarthritis management .

1.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural analogs have demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications to the quinoline structure can enhance biological activity. For instance, derivatives of quinoline compounds have been reported to exhibit significant antiproliferative effects on human cancer cells, including HepG2 and A549 lines .

Case Studies

Study Focus Findings
Study on Osteoarthritis Investigated the impact on MMP expression in chondrosarcoma cellsFound significant attenuation of IL-1β-induced MMP13 expression; potential therapeutic application for osteoarthritis
Anticancer Activity Research Evaluated cytotoxicity against various cancer cell linesDemonstrated significant antiproliferative effects; supports further development of quinoline derivatives as anticancer agents

Comparison with Similar Compounds

Quinazolin-4-One Derivatives (Anticancer Agents)

Compounds 11m , 11n , and 11o () are quinazolin-4-one acetamides synthesized as anticancer agents. Key differences include:

  • Substituents: Styryl groups (e.g., benzo[d][1,3]dioxol-5-yl, 3-methoxystyryl) at position 2 of the quinazolinone core.
  • Synthesis Yields : Ranging from 29.54% (11m) to 60% (11o), influenced by aldehyde ratios and reaction times .
  • Melting Points : Higher melting points (274–317°C) compared to the target compound, likely due to extended π-conjugation from styryl groups.
  • Biological Targets : These derivatives exhibit anticancer activity, distinct from the ADAMTS inhibition of the target compound.
Compound Molecular Formula Molecular Weight Substituents Biological Activity Reference
11m C₂₅H₂₁N₃O₅ 455.19 Benzo[d][1,3]dioxol-5-yl styryl Anticancer
11n C₂₅H₂₃N₃O₄ 441.47 3-Methoxystyryl Anticancer
Target Compound C₁₃H₁₄N₂O₄ 274.26 8-Methoxy, 2-methyl ADAMTS4/5 Inhibitor

Tuberculosis-Targeting Acetamides

highlights 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide as a potent enoyl-acyl carrier protein reductase (InhA) inhibitor. Key distinctions:

  • Substituents : Chlorine at position 6 and a phenylacetamide group.
  • Activity : Targets Mycobacterium tuberculosis InhA, critical for fatty acid biosynthesis. The chloro substituent enhances binding to InhA’s hydrophobic pocket .

Substituted Quinolin-4-One Acetamides

  • 2-(3-Benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide (): Molecular Weight: 426.5 Features a benzoyl group at position 3 and a methyl group at position 4. Likely targets inflammatory pathways due to benzoyl’s electron-withdrawing effects .
  • 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (): Molecular Weight: 415.44 Contains a methoxyphenoxy linker, enhancing solubility but reducing enzymatic selectivity compared to the target compound .

Antioxidant and Neuroactive Acetamides

and describe acetamides with coumarin or pyrazole moieties, such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide . These compounds exhibit antioxidant activity surpassing ascorbic acid, attributed to their radical-scavenging coumarin cores .

Key Structural-Activity Relationships (SAR)

Methoxy Groups : The 8-methoxy group in the target compound enhances ADAMTS4/5 binding via hydrogen bonding, whereas 3-methoxy substituents (e.g., in 11n) improve anticancer activity by modulating steric interactions .

Chlorine/Bromine Substituents : Halogens (e.g., in ’s 11r and 11s) increase anticancer potency by enhancing electrophilicity and DNA intercalation .

Styryl Extensions: Styryl groups in quinazolinone derivatives () improve planar rigidity, favoring intercalation into DNA or enzyme active sites .

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